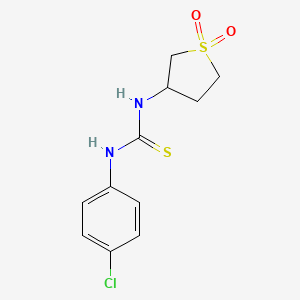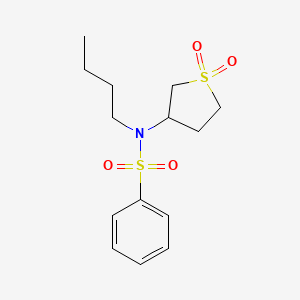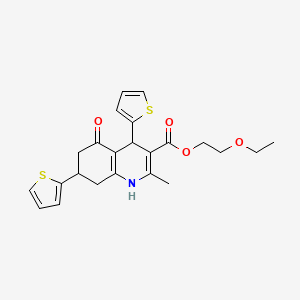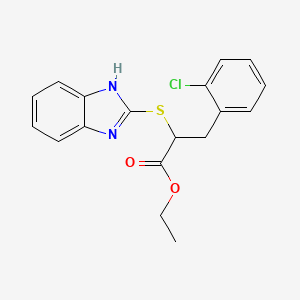
N-(4-chlorophenyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea
説明
N-(4-chlorophenyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea, commonly known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its antioxidant properties. DMTU has been synthesized using various methods and has shown promising results in numerous studies.
作用機序
DMTU exerts its antioxidant effects through the inhibition of ROS generation and lipid peroxidation. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant defense systems.
Biochemical and Physiological Effects
DMTU has been shown to have a protective effect on various organs and tissues, including the brain, heart, liver, and kidney. It has also been reported to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. Additionally, DMTU has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.
実験室実験の利点と制限
DMTU is a stable and water-soluble compound, making it easy to handle in lab experiments. It is also relatively inexpensive compared to other antioxidants, such as vitamin E and glutathione. However, DMTU has a short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of DMTU. One area of interest is the development of DMTU derivatives with improved pharmacokinetic properties. Additionally, the potential use of DMTU in combination with other antioxidants or drugs for the treatment of various diseases warrants further investigation. Finally, the role of DMTU in the regulation of mitochondrial function and cellular metabolism is an area of growing interest in the field of oxidative stress research.
Conclusion
DMTU is a promising antioxidant compound that has shown potential for the treatment of various diseases. Its synthesis has been well-established, and its mechanism of action has been extensively studied. While there are limitations to its use, such as its short half-life, the future directions for the study of DMTU are numerous and exciting.
科学的研究の応用
DMTU has been extensively studied for its antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes. DMTU has also been investigated for its potential use in treating various diseases, such as ischemia-reperfusion injury, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(1,1-dioxothiolan-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S2/c12-8-1-3-9(4-2-8)13-11(17)14-10-5-6-18(15,16)7-10/h1-4,10H,5-7H2,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSZAAHEHNITDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B3956852.png)
![ethyl 4-{[1-methyl-2-(3-methylpyridin-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B3956880.png)
![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3956883.png)

![5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3956900.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B3956905.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B3956907.png)

![(1-benzothien-5-ylmethyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B3956911.png)
![6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B3956913.png)

![ethyl 4-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3956923.png)
![N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3956932.png)
